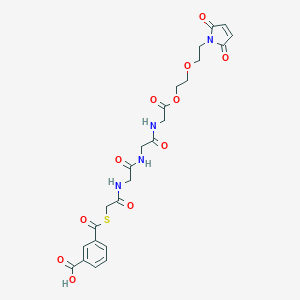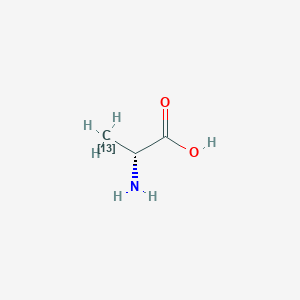
噻吩-3-腈
描述
Thiophene-3-carbonitrile is a chemical compound with the molecular formula C5H3NS . It is also known by other names such as 3-Cyanothiophene and 3-Thiophenecarbonitrile . The molecular weight of this compound is 109.15 g/mol .
Synthesis Analysis
The synthesis of thiophenic derivatives, including Thiophene-3-carbonitrile, has been reported in various studies . These syntheses often result in good yields (88–90%) and are undertaken in mild reaction conditions .
Molecular Structure Analysis
The molecular structure of Thiophene-3-carbonitrile can be represented by the InChI string: InChI=1S/C5H3NS/c6-3-5-1-2-7-4-5/h1-2,4H . The compound’s structure can also be described by its Canonical SMILES string: C1=CSC=C1C#N .
Chemical Reactions Analysis
Thiophene-based compounds, including Thiophene-3-carbonitrile, have been the subject of numerous studies due to their potential biological activity . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
Physical And Chemical Properties Analysis
Thiophene-3-carbonitrile has a molecular weight of 109.15 g/mol . It has a computed XLogP3-AA value of 1.3, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds . Its exact mass and monoisotopic mass are both 108.99862027 g/mol . It has a topological polar surface area of 52 Ų and a heavy atom count of 7 .
科学研究应用
Bioorganic and Medicinal Chemistry
3-Cyanothiophene serves as a heterocyclic scaffold in bioorganic and medicinal chemistry. It’s a valuable synthetic intermediate for constructing complex molecules that can interact with biological systems . Its structural motif is found in various pharmacologically active compounds, which makes it a target for drug synthesis and design.
Photovoltaic Materials Development
In the field of materials science, 3-Cyanothiophene is recognized as a privileged motif for the development of photovoltaic materials . Its ability to conduct electricity and its stability under light exposure make it an excellent candidate for use in solar cells and other energy-harvesting devices.
Liquid Crystal Synthesis
3-Cyanothiophene-based π-conjugated mesogens have been synthesized to investigate their mesophase properties . These materials are crucial for the development of liquid crystal displays (LCDs), which are used in a wide range of electronic devices.
Organic Light-Emitting Diodes (OLEDs)
The π-conjugated core of 3-Cyanothiophene mesogens exhibits photoluminescence , making them suitable for use in OLEDs . OLEDs are a type of light-emitting diode used in screens that offer bright, crisp displays with high contrast ratios.
Intramolecular Charge Transfer Studies
3-Cyanothiophene derivatives are used to study intramolecular charge transfer transitions . This research is fundamental for understanding the electronic properties of organic materials and can lead to the development of better semiconductors.
Molecular Order and Alignment in Mesogens
The study of 3-Cyanothiophene-based mesogens includes X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) investigations to understand molecular order and alignment . This information is vital for the design of advanced materials with specific optical and electronic properties.
作用机制
Target of Action
3-Cyanothiophene, also known as 3-Thiophene acetonitrile, 3-Thiophenecarbonitrile, or Thiophene-3-carbonitrile, is an important heterocyclic scaffold in bioorganic and medicinal chemistry . It serves as a useful synthetic intermediate in various chemical reactions . .
Mode of Action
The mode of action of 3-Cyanothiophene is largely dependent on its role as a synthetic intermediate. It is used in the formation of various derivatives via multi-component reactions . The resulting derivatives may interact with different biological targets, leading to various biochemical effects.
Biochemical Pathways
3-Cyanothiophene is involved in the synthesis of various thiophene derivatives . These derivatives can participate in different biochemical pathways depending on their structure and functional groups.
Result of Action
The molecular and cellular effects of 3-Cyanothiophene’s action would depend on the specific derivative synthesized from it. For instance, a donor polymer based on 3-Cyanothiophene has been used in the development of high-efficiency organic solar cells . .
安全和危害
Thiophene-3-carbonitrile is toxic if swallowed and harmful in contact with skin or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
未来方向
属性
IUPAC Name |
thiophene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NS/c6-3-5-1-2-7-4-5/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXCEVHRIVLFJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167707 | |
| Record name | Thiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophene-3-carbonitrile | |
CAS RN |
1641-09-4 | |
| Record name | 3-Thiophenecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1641-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophene-3-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001641094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiophene-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.171 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of thiophene-3-carbonitrile?
A1: The molecular formula of thiophene-3-carbonitrile is C5H3NS, and its molecular weight is 109.15 g/mol. []
Q2: How can thiophene-3-carbonitrile be spectroscopically characterized?
A2: Researchers frequently utilize techniques like FT-IR, 1H NMR, 13C-APT NMR, and Mass Spectrometry to characterize thiophene-3-carbonitrile and its derivatives. [, , , , , , ]
Q3: What is the typical conformation of the thiophene ring in thiophene-3-carbonitrile derivatives?
A3: X-ray diffraction studies consistently reveal that the thiophene ring in thiophene-3-carbonitrile derivatives adopts a planar conformation. [, , , ]
Q4: What is the Gewald reaction, and how is it relevant to thiophene-3-carbonitrile?
A4: The Gewald reaction is a prominent method for synthesizing 2-aminothiophenes, including thiophene-3-carbonitrile derivatives. This multi-component reaction typically involves a ketone, an activated nitrile (like malononitrile), and elemental sulfur. [, , , , , ]
Q5: Can potassium carbonate be used as a catalyst in the synthesis of thiophene-3-carbonitrile?
A5: Yes, potassium carbonate has been successfully employed as a heterogeneous solid base catalyst in the Gewald reaction to synthesize 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, a key intermediate for thiophene-3-carbonitrile derivatives. [, ]
Q6: What types of reactions are commonly employed to modify thiophene-3-carbonitrile?
A6: Thiophene-3-carbonitrile derivatives undergo various modifications, including: * Schiff base formation: Reaction with aldehydes to create Schiff base derivatives with potential biological activities. [, , , , , , ] * Acylation: Reaction with acylating agents like trifluoroacetic anhydride to introduce amide functionalities. [] * Nucleophilic substitution: Reactions with amines to substitute chlorine atoms in derivatives like 4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine. []
Q7: What are the potential therapeutic applications of thiophene-3-carbonitrile derivatives?
A7: Research suggests that thiophene-3-carbonitrile derivatives hold promise for various therapeutic applications, including: * Antifungal agents: Exhibiting activity against Candida species and other fungal pathogens. [, , ] * Anti-inflammatory agents: Demonstrating comparable activity to indomethacin and acetylsalicylic acid in some studies. [] * Antiproliferative agents: Showing potential against various cancer cell lines, including those derived from colon, liver, and lung cancers. [, , , ] * Anticonvulsant agents: Exhibiting potential in animal models for treating seizures. [] * CNS antidepressants: Demonstrating activity in behavioral and CNS antidepressant assays. []
Q8: Have any thiophene-3-carbonitrile derivatives entered clinical trials?
A8: Yes, JNJ-26990990, a thiophene-3-carbonitrile derivative, has been explored as an anticonvulsant agent. Researchers have successfully developed stable and radioactive isotope-labeled versions of this compound and its metabolites. []
Q9: How does the structure of thiophene-3-carbonitrile derivatives influence their biological activity?
A9: Structure-activity relationship (SAR) studies indicate that modifications to the thiophene-3-carbonitrile core structure significantly impact its biological activity. * Substitutions on the thiophene ring, particularly at the 2-position with aryl or heteroaryl groups, can enhance antifungal and antiproliferative properties. [, , ] * Incorporation of cycloalkyl groups, like cyclohexyl or cycloheptyl, at specific positions can influence antifungal and antiproliferative activities. [] * Introduction of specific pharmacophores, such as those targeting MurF enzyme, can lead to potent antibacterial activity. [] * Formation of Schiff bases with diverse aldehydes allows for fine-tuning of pharmacological profiles. [, , , ]
Q10: How does the solubility of thiophene-3-carbonitrile impact its pharmacological potential?
A10: Thiophene-3-carbonitrile derivatives often suffer from poor aqueous solubility, which can hinder their clinical application. []
Q11: Are there strategies to enhance the solubility and bioavailability of thiophene-3-carbonitrile derivatives?
A11: Yes, researchers are exploring formulation strategies to improve the solubility and bioavailability of these compounds. One promising approach involves forming binary systems with β-cyclodextrin (βCD), enhancing solubility and potentially improving pharmacological activity. []
Q12: Are there any known toxicity concerns with thiophene-3-carbonitrile derivatives?
A12: While some studies indicate potential therapeutic benefits, comprehensive toxicity evaluations of thiophene-3-carbonitrile derivatives are still underway. Assessing long-term effects and potential adverse events is crucial for future drug development efforts.
Q13: Do thiophene-3-carbonitrile derivatives find applications in materials science?
A13: Yes, some thiophene-3-carbonitrile derivatives exhibit interesting optical and electronic properties, making them suitable for materials science applications. [, , , ]
Q14: How is computational chemistry used in thiophene-3-carbonitrile research?
A14: Computational techniques play a vital role in understanding and predicting the properties and behavior of thiophene-3-carbonitrile derivatives. Researchers utilize: * Density functional theory (DFT): To optimize geometries, predict NMR chemical shifts, and explore bonding interactions. [, , , ] * Molecular docking: To investigate binding modes with target proteins, like MurF and COX-2 enzymes, aiding in the design of more potent inhibitors. [, ] * Molecular dynamics (MD) simulations: To assess the stability of ligand-protein complexes and understand drug-target interactions. [] * Quantitative Structure-Activity Relationship (QSAR) modeling: To correlate chemical structures with biological activities, guiding the design of novel derivatives with enhanced properties. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![1-Methyloctahydropyrrolo[3,4-B]pyrrole](/img/structure/B159061.png)




